molecular formula C10H13NO2S B2422822 5,6,7,8-Tetrahydronaphthalene-1-sulfonamide CAS No. 87473-78-7

5,6,7,8-Tetrahydronaphthalene-1-sulfonamide

Cat. No.: B2422822
CAS No.: 87473-78-7
M. Wt: 211.28
InChI Key: YLIZJJSJRQYWRV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-1-sulfonamide (CAS 87473-78-7) is an organic compound with the molecular formula C₁₀H₁₃NO₂S and a molecular weight of 211.28 g/mol . This chemical features a sulfonamide group attached to a tetrahydronaphthalene (tetralin) ring system, a scaffold recognized in medicinal chemistry for its bioactive potential. The tetralin structure is a valuable pharmacophore found in various molecules with documented biological activities . For instance, derivatives containing the tetrahydronaphthalene moiety have been synthesized and evaluated for their antiviral properties, specifically showing promising activity against HSV-1 (Herpes Simplex Virus type 1) in research settings . Furthermore, structurally similar sulfonamide compounds are known to be investigated for their inhibitory effects on specific biological targets . As a building block in organic synthesis, this compound offers researchers a versatile intermediate for developing novel chemical entities, particularly in the exploration of new pharmaceuticals and agrochemicals. The presence of the sulfonamide group allows for further chemical modifications, making it a valuable reagent for constructing more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIZJJSJRQYWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87473-78-7
Record name 5,6,7,8-tetrahydronaphthalene-1-sulfonamide
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Preparation Methods

Sulfonation of Tetrahydronaphthalene

The foundational approach involves the sulfonation of 5,6,7,8-tetrahydronaphthalene (tetralin) using chlorosulfonic acid (ClSO₃H) under anhydrous conditions. This step generates the intermediate 5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride, which is subsequently treated with aqueous ammonia to yield the target sulfonamide.

Reaction Conditions:

  • Temperature: 0–5°C (sulfonation), 25°C (amidation)
  • Solvent: Dichloromethane (sulfonation), ethanol/water (amidation)
  • Yield: 60–65% (isolated after recrystallization).

This method, while reliable, faces challenges such as competing sulfonation at alternate positions and the formation of sulfonic acid by-products.

Alternative Sulfonating Agents

To mitigate the hazards of chlorosulfonic acid, modern protocols employ sulfur trioxide (SO₃) complexes with dioxane or pyridine. These agents offer milder conditions and improved regioselectivity:

Sulfonating Agent Temperature (°C) Reaction Time (h) Yield (%)
ClSO₃H 0–5 2 62
SO₃·dioxane 25 4 58
SO₃·pyridine 30 3 55

Data compiled from PubChem experimental records.

Modern Catalytic and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the amidation step, reducing reaction times from hours to minutes. A representative protocol involves:

  • Mixing tetrahydronaphthalene-1-sulfonyl chloride (1 equiv) with ammonium hydroxide (2.5 equiv).
  • Irradiating at 100°C for 15 minutes under sealed-vessel conditions.
  • Isolating the product via vacuum filtration.

Advantages:

  • Yield Increase: 75–78% (vs. 60–65% classically).
  • Purity: >98% (HPLC).

Enzyme-Catalyzed Amidation

Recent studies explore lipase-mediated amidation as a sustainable alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction between sulfonyl chloride and ammonium carbonate in tert-butanol:

Parameter Value
Enzyme Loading 15% (w/w)
Temperature 40°C
Time 24 h
Conversion 89%
Isolated Yield 82%

This method eliminates harsh reagents but requires longer reaction times.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents enhance sulfonyl chloride stability, while protic solvents facilitate ammonia diffusion. A solvent screening study revealed:

Solvent Dielectric Constant Yield (%)
Dichloromethane 8.93 62
Tetrahydrofuran 7.58 58
Ethanol 24.55 67
Water 80.10 42

Ethanol-water mixtures (3:1 v/v) optimize amidation efficiency.

Purification and Analytical Characterization

Recrystallization Techniques

The compound’s moderate solubility in hot ethanol (8.2 g/100 mL at 60°C) allows effective recrystallization:

Solvent System Purity (%) Recovery (%)
Ethanol 98.5 85
Ethyl acetate/hexane 99.1 78
Acetonitrile 97.8 90

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.45 (s, 2H, NH₂), 7.21 (d, J=8.4 Hz, 1H, ArH), 2.78–2.65 (m, 4H, CH₂), 1.82–1.75 (m, 4H, CH₂).
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (asymmetric S=O), 1150 cm⁻¹ (symmetric S=O).

Industrial-Scale Considerations

Continuous Flow Reactors

Adoption of continuous flow systems enhances reproducibility and safety:

  • Residence Time: 12 minutes.
  • Production Rate: 1.2 kg/day (pilot scale).
  • Purity: 99.3% (GC-MS).

Waste Management

Neutralization of acidic by-products with calcium carbonate generates gypsum (CaSO₄), which is filtered and recycled.

Chemical Reactions Analysis

Pd-Catalyzed C–H Activation and Annulation Reactions

THN-1-sulfonamide participates in palladium-catalyzed heteroannulation reactions with fullerenes (e.g., C60) to form rare seven-membered-ring fused derivatives. This reaction proceeds via an eight-membered palladacycle intermediate, a challenging step in transition-metal catalysis .

Reaction Conditions

ComponentDetails
CatalystPd(OAc)₂ (5 mol%)
Acid AdditiveTrifluoroacetic acid (TFA, 1.5 equiv)
OxidantCu(OAc)₂ (3 equiv)
Solvent1,2-Dichlorobenzene (o-DCB)
Temperature140°C for 12–24 hours

Key Outcomes

  • Forms C60-fused tetrahydrobenzazepines (30% yield) .

  • TFA is critical for generating the reactive Pd(TFA)₂ species .

  • Substrate scope includes N-(2-arylethyl)sulfonamides with electron-donating or withdrawing groups .

Acid-Promoted Rearrangements

Treatment of C60-fused tetrahydrobenzazepines (derived from THN-1-sulfonamide) with trifluoromethanesulfonic acid (TfOH) induces skeletal rearrangements .

Reaction Pathway

  • Protonation : TfOH activates the azepine ring.

  • Ring Contraction : Seven-membered azepine converts to a six-membered tetrahydronaphthalene system.

  • Byproduct Formation : Minor indane derivatives may arise via competing pathways .

Conditions and Results

ParameterValue
AcidTfOH (10 mol%)
SolventDichloromethane (DCM)
TemperatureRoom temperature, 1 hour
Yield85–92% for tetrahydronaphthalene derivatives

Functionalization via Sulfonamide Reactivity

The sulfonamide group enables diverse transformations, including:

Chlorination with POCl₃

THN-1-sulfonamide derivatives undergo hydroxyl-to-chlorine substitution under phosphoryl chloride (POCl₃) :

  • Conditions : POCl₃, reflux, 4–6 hours.

  • Application : Synthesizes intermediates for antiviral agents (e.g., compound 17 with 3× higher activity than ribavirin) .

Oxidation with KMnO₄

Controlled oxidation of THN-1-sulfonamide analogs yields carboxylic acids :

  • Conditions : KMnO₄, basic aqueous medium, 60°C.

  • Product : Cyclohexanecarboxylic acid derivatives, precursors to saccharin-based compounds .

Comparative Analysis of Reaction Pathways

Reaction TypeKey Reagents/ConditionsMajor ProductsYieldReference
Pd-Catalyzed AnnulationPd(OAc)₂, TFA, Cu(OAc)₂, 140°CC60-fused tetrahydrobenzazepines30%
TfOH RearrangementTfOH, DCM, RTC60-fused tetrahydronaphthalenes85–92%
POCl₃ SubstitutionPOCl₃, refluxChlorinated sulfonamides65–75%
KMnO₄ OxidationKMnO₄, NaOH, 60°CCarboxylic acid derivatives70–80%

Mechanistic Insights

  • Pd-Catalyzed C–H Activation : Proceeds via ligand-directed C–H bond cleavage, forming a transient eight-membered palladacycle prior to reductive elimination .

  • Acid-Mediated Rearrangements : TfOH promotes ring contractions through protonation and carbocation intermediates .

  • Antiviral Derivative Synthesis : Chlorination and oxidation steps enhance bioavailability and target binding in antiviral scaffolds .

These reactions underscore THN-1-sulfonamide’s utility in synthesizing pharmacologically relevant compounds and advanced materials. Experimental protocols emphasize the importance of acid additives and transition-metal catalysts in modulating reactivity .

Scientific Research Applications

Chemistry

In chemistry, 5,6,7,8-Tetrahydronaphthalene-1-sulfonamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to derivatives with enhanced properties.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria. This makes it a candidate for antibiotic development.
  • Anticancer Properties : Studies have shown that this compound can inhibit key enzymes involved in cancer progression. Its mechanism involves targeting carbonic anhydrases and other enzymes critical for tumor growth .

Medicine

This compound is being investigated for its therapeutic applications:

  • Drug Development : The compound's structure allows it to act as a scaffold for designing new drugs aimed at treating bacterial infections and cancers .
  • Theranostics : New research is focusing on the use of this compound in theranostic applications—combining therapy and diagnostics—particularly in cancer treatment .

Case Studies

Recent studies have provided insights into the efficacy and mechanisms of action of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound inhibited the growth of multiple bacterial strains effectively at low concentrations. The mechanism was attributed to interference with bacterial enzyme function.
  • Anticancer Research : In vitro studies showed that compounds derived from this compound exhibited cytotoxic effects on cancer cell lines while maintaining low toxicity toward non-cancerous cells. This selectivity highlights its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit enzymes or disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-5,6,7,8-tetrahydronaphthalene: Similar structure but with an amino group instead of a sulfonamide group.

    5,6,7,8-Tetrahydro-2-naphthoic acid: Contains a carboxylic acid group instead of a sulfonamide group.

Uniqueness

5,6,7,8-Tetrahydronaphthalene-1-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties

Biological Activity

5,6,7,8-Tetrahydronaphthalene-1-sulfonamide is a compound that has garnered attention for its diverse biological activities. This article will explore its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit their growth effectively. The compound's sulfonamide group plays a crucial role in its interaction with bacterial enzymes, disrupting essential metabolic processes.

Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with specific biological targets. This interaction can inhibit enzyme functions or disrupt cellular processes. For instance:

  • Enzyme Inhibition : The sulfonamide group can competitively inhibit enzymes involved in folate synthesis in bacteria.
  • Cellular Interaction : The compound may interfere with cellular signaling pathways that regulate inflammation and immune responses.

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Antimicrobial ActivityShowed effective inhibition against various bacterial strains.
CytotoxicityEvaluated cytotoxic effects using the SulfoRhodamine-B assay; demonstrated potential against cancer cell lines.
Anti-inflammatory PropertiesIndicated modulation of inflammatory markers in vitro.
Mechanism of ActionDiscussed interactions with biological molecules affecting enzyme functions.

Detailed Findings from Selected Studies

  • Antimicrobial Activity : A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to traditional antibiotics.
  • Cytotoxicity Evaluation : In vitro tests using the SulfoRhodamine-B assay revealed that this compound exhibited cytotoxic effects on several human cancer cell lines (e.g., MCF-7 and HepG2). The results indicated a dose-dependent response with IC50 values suggesting significant anticancer potential.
  • Anti-inflammatory Mechanisms : Another study investigated the compound's ability to reduce pro-inflammatory cytokines in cultured cells. The results showed a decrease in TNF-alpha and IL-6 levels upon treatment with the compound.

Q & A

Basic: What are the standard synthetic routes for preparing 5,6,7,8-Tetrahydronaphthalene-1-sulfonamide?

Methodological Answer:
The synthesis typically involves sulfonation of 5,6,7,8-tetrahydronaphthalene followed by conversion to the sulfonyl chloride intermediate and subsequent amidation. Key steps include:

  • Sulfonation: Reacting tetrahydronaphthalene with chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions .
  • Chlorination: Isolating the sulfonyl chloride intermediate (e.g., via vacuum distillation) and ensuring purity >90% to avoid byproducts .
  • Amidation: Treating the sulfonyl chloride with aqueous ammonia or ammonium hydroxide at pH 8–9, followed by recrystallization in ethanol/water for purification .
    Critical Note: Monitor reaction progress using thin-layer chromatography (TLC) to confirm intermediate formation .

Advanced: How can factorial design optimize the sulfonation step in synthesizing this compound?

Methodological Answer:
A 2³ factorial design can evaluate variables like temperature, reagent molar ratio, and reaction time. For example:

  • Variables: Temperature (0°C vs. 25°C), chlorosulfonic acid/naphthalene ratio (1.2:1 vs. 2:1), and time (1 hr vs. 3 hrs).
  • Response Metrics: Yield, purity (HPLC), and byproduct formation.
  • Analysis: Use ANOVA to identify significant factors. Studies show lower temperatures (0°C) reduce polysulfonation, while excess chlorosulfonic acid improves conversion but increases purification complexity .
    Data Contradiction: Higher yields reported at 25°C may stem from incomplete intermediate isolation; purity should be prioritized over yield in optimization .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH₂ signals (δ 5.5–6.0 ppm). Compare with tetralin derivatives to distinguish saturated vs. aromatic protons .
  • IR Spectroscopy: Confirm sulfonamide group via S=O stretching (1350–1300 cm⁻¹) and N–H bending (1650–1600 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C–S bond length ~1.76 Å), critical for validating stereochemistry .

Advanced: How to reconcile discrepancies in reported melting points of derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Polymorphism: Different crystalline forms (e.g., orthorhombic vs. monoclinic) can alter melting points by 5–10°C. Use differential scanning calorimetry (DSC) to detect polymorphs .
  • Purity: Impurities like unreacted sulfonyl chloride (mp 74–78°C) lower observed melting points. Validate purity via HPLC (>98%) or elemental analysis .
  • Measurement Methods: Compare capillary vs. hot-stage microscopy results. Studies show hot-stage methods yield more reproducible data (±1°C) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols (H335 risk) .
  • Spill Management: Neutralize spills with sodium bicarbonate and collect in sealed containers for incineration .

Advanced: How do computational methods predict reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity of the sulfonyl group. The LUMO energy of the sulfonyl chloride intermediate correlates with amidation efficiency .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. THF) on reaction kinetics. Polar aprotic solvents stabilize transition states, reducing activation energy by ~15% .

Basic: How to purify this compound post-synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol/water (3:1 v/v) at 60°C, cooling to 4°C for crystal growth. Yields >85% with >99% purity .
  • Column Chromatography: Employ silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent. Monitor fractions by TLC (Rf = 0.3–0.4) .

Advanced: What challenges arise in scaling up synthesis for research quantities?

Methodological Answer:

  • Exothermic Reactions: Sulfonation at >100 g scale requires jacketed reactors with cooling loops to maintain <10°C .
  • Byproduct Control: Implement inline FTIR to monitor sulfonyl chloride formation and trigger quenching if polysulfonation exceeds 5% .
  • Separation: Use membrane filtration (10 kDa cutoff) to remove colloidal impurities, reducing recrystallization cycles .

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